molecular formula C12H13N B13261388 5,7,8-Trimethylisoquinoline

5,7,8-Trimethylisoquinoline

Cat. No.: B13261388
M. Wt: 171.24 g/mol
InChI Key: IHSUKFAXSCZYOC-UHFFFAOYSA-N
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Description

5,7,8-Trimethylisoquinoline is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound Isoquinoline itself is composed of a benzene ring fused to a pyridine ring The addition of three methyl groups at the 5th, 7th, and 8th positions of the isoquinoline structure gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 5,7,8-Trimethylisoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . These methods typically require specific reaction conditions, such as the presence of strong acids or bases, and may involve the use of metal catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 5,7,8-Trimethylisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce dihydroisoquinolines. Substitution reactions can result in various substituted isoquinoline derivatives.

Scientific Research Applications

5,7,8-Trimethylisoquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7,8-Trimethylisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the three methyl groups.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    5,6,7,8-Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

Uniqueness: 5,7,8-Trimethylisoquinoline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, alter its solubility, and affect its interaction with biological targets compared to its non-methylated counterparts.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

5,7,8-trimethylisoquinoline

InChI

InChI=1S/C12H13N/c1-8-6-9(2)11-4-5-13-7-12(11)10(8)3/h4-7H,1-3H3

InChI Key

IHSUKFAXSCZYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN=CC2=C1C)C

Origin of Product

United States

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